molecular formula C14H11N3O2S B2400898 N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2400898
M. Wt: 285.32 g/mol
InChI Key: FZCGJEZSWYCTDC-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2), which is highly reactive towards various electrophilic reagents .


Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Chemical Reactions Analysis

The chemical reactions involving thiazolo[3,2-a]pyrimidines are diverse. One notable reaction is the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction . This reaction proceeds through a cage intermediate or a transition state .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are considered promising scaffolds for the design of new medicines . Their synthetic potential and the ability to readily modify the thiazolo[3,2-a]pyrimidine moiety by introducing new binding sites make them an interesting area for future research .

Properties

IUPAC Name

N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-3-2-4-10(7-9)16-12(18)11-8-15-14-17(13(11)19)5-6-20-14/h2-8H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCGJEZSWYCTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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